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Compound of Interest

Compound Name: 1lambdaé6,2-thiazepane-1,1-dione
CAS No.: 108214-54-6
Cat. No.: B6602868
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Executive Summary

This guide provides a technical analysis of the nuclear magnetic resonance (NMR) spectral
properties of 1llambda6,2-thiazepane-1,1-dione (commonly referred to as

-sultam). As a seven-membered cyclic sulfonamide, this scaffold presents unique
conformational flexibility compared to its five- and six-membered analogs (

-and

-sultams). This document synthesizes experimental data from substituted derivatives and
comparative homolog analysis to establish diagnostic chemical shift ranges for researchers in
drug discovery and metabolic profiling.

Structural & Electronic Context

The molecule 1lambda6,2-thiazepane-1,1-dione consists of a saturated seven-membered
ring containing a sulfonamide linkage (-SO

—NH-). The electronic environment is dominated by two strong electron-withdrawing groups
(EWGS): the sulfonyl group and the nitrogen atom.
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Diagnostic Shielding Zones

Understanding the "deshielding zones" is critical for assigning the NMR signals. The sulfonyl
group exerts a strong deshielding effect on the

-protons, while the nitrogen atom (typically protonated or alkylated in derivatives) deshields the
C-2 position.
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Figure 1:Electronic Deshielding Map of

-Sultam. The sulfonyl and nitrogen centers create distinct high-frequency shift zones at
positions 3 and 7.

1H NMR Chemical Shift Analysis[1][2][3][4][5][6][7]

The proton NMR spectrum of the seven-membered sultam is characterized by complex
coupling patterns due to the flexibility of the ring (chair/twist-boat interconversion).

Experimental vs. Predicted Shifts (CDCI )
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Position

Proton Type

Predicted Shift

( o Diagnostic
Multiplicity

Notes

ppm)

NH

Amide Proton

Highly
solvent/concentr

ation dependent.
45-6.5 Broad Singlet Disappears with

D

O shake.

H-3

-Methylene (to N)

Deshielded by
adjacent

3.20-3.60 Multiplet Nitrogen. Often
overlaps with H-7
if substituted.

H-7

-Methylene (to

Deshielded by
Sulfonyl.

2.90-3.15 Multiplet Typically appears
as a triplet of

doublets.

H-4, H-6

-Methylene

Moderately

1.80-2.10 Multiplet )
shielded.

H-5

-Methylene

Most shielded
1.60-1.80 Multiplet (alkane-like

region).

Note: Values are derived from comparative analysis of 2,5,5-trisubstituted derivatives and

homologous sultams [1, 2].

Key Identification Feature

Unlike acyclic sulfonamides, the cyclic nature of 1,2-thiazepane-1,1-dione forces the
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-protons (H-3 and H-7) into distinct axial/equatorial environments at low temperatures. At room
temperature, rapid ring inversion often averages these signals, but line broadening may be
observed compared to the sharp triplets of acyclic analogs.

13C NMR Chemical Shift Analysis

The Carbon-13 spectrum provides a robust backbone for verification, as it is less susceptible to
second-order coupling effects than

H NMR.
Shift Range ( Electronic
Position Carbon Type Infl
nfluence
ppm)
-CH
c.7 £0.0 _ 55.0 Strong inductive effect
(to SO ' ' of S(VI).
)
-CH Inductive effect of
C-3 42.0-48.0 _
Nitrogen.
(toN)
Shielded methylene
C-4,C-6 -CH 22.0-28.0 _
bridge.
C-5 -CH 24.0-29.0 Remote from EWGs.

Comparative Analysis: Ring Size Effects

A critical aspect of characterizing the 7-membered ring is distinguishing it from its 5- and 6-
membered homologs, which may be present as impurities or metabolic byproducts.

Homolog Comparison Table (CDCI)
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Feature -Sultam (5- -Sultam (6- -Sultam (7-
membered) membered) membered)
] ] High ) Low (Twist-
Ring Strain Moderate (Chair) ]
(Planar/Envelope) Chair/Boat)
-H (SO
~3.10 ppm ~2.95 ppm ~3.05 ppm
) Shift
"H (N) Shift ~3.45 ppm ~3.30 ppm ~3.40 ppm
) ) ) o o ) Complex/Broad
Coupling Complexity Simple (Rigid) Distinct Axial/Eq i
(Flexible)
13C
~48 ppm ~51 ppm ~53 ppm
SO PP PP pp

Insight: The 7-membered ring allows for greater conformational mobility, often resulting in
broader peaks for the methylene bridge protons (H-4, H-5, H-6) compared to the sharp
resolution seen in the rigid 5-membered

-sultam.

Experimental Protocol: Synthesis & Isolation

To verify these values in-house, the following synthesis workflow is recommended. This
protocol utilizes a "One-Pot Sulfonylation" strategy favored for its efficiency in generating
sultam libraries.

Synthesis Workflow

e Precursor: Start with 5-aminopentanoic acid or its ester.
» Sulfonylation: React with methanesulfonyl chloride (MsCI) to form the N-mesyl intermediate.

e Cyclization: Induce intramolecular cyclization using a base (e.g., NaH or K
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Figure 2:Synthesis Pathway for Epsilon-Sultam Generation. This route ensures high purity for
spectral characterization.
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llambda6,2-thiazepane-1,1-dione]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6602868/docs#comparative-guide-nmr-
characterization-of-1lambda6-2-thiazepane-1-1-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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